molecular formula C24H33NO2 B8515185 4-[(11-Phenylundecyl)amino]benzoic acid CAS No. 61439-52-9

4-[(11-Phenylundecyl)amino]benzoic acid

Cat. No.: B8515185
CAS No.: 61439-52-9
M. Wt: 367.5 g/mol
InChI Key: YROPKZIQRUBCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(11-Phenylundecyl)amino]benzoic acid is a useful research compound. Its molecular formula is C24H33NO2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

61439-52-9

Molecular Formula

C24H33NO2

Molecular Weight

367.5 g/mol

IUPAC Name

4-(11-phenylundecylamino)benzoic acid

InChI

InChI=1S/C24H33NO2/c26-24(27)22-16-18-23(19-17-22)25-20-12-7-5-3-1-2-4-6-9-13-21-14-10-8-11-15-21/h8,10-11,14-19,25H,1-7,9,12-13,20H2,(H,26,27)

InChI Key

YROPKZIQRUBCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 16.5 g. of ethyl p-aminobenzoate, 16.3 g. of 11-phenylundecanol O-methanesulfonate (prepared as described in Example 7) and 50 ml. of hexamethylphosphoramide are heated in an oil bath at 120° C. for 20 hours. The mixture is poured into ice and water and extracted with chloroform. The extracts are washed with water, 0.1 N NaOH, saturated sodium chloride solution and water. After drying over magnesium sulfate the extract is filtered through silica gel and the silica gel is washed with chloroform. The filtrate is concentrated in vacuo to an oil which is combined with 200 ml. of ethanol-water (9:1), 15 g. of potassium hydroxide and the mixture is refluxed for 3.5 hours. The mixture is acidified with concentrated hydrochloric acid, diluted with 50 ml. of water and chilled. Dilution with 100 ml. of ethanol and 25 ml. of water and filtration gives a gummy solid which is washed with water. The solid is dissolved in hexane:ether:ethyl acetate:acetic acid (40:5:5:2) and filtered through silica gel G. The support is washed with the same solvent (2 fractions). The first fraction is concentrated in vacuo to an oil which is crystallized from hexane to give pale yellow crystals, m.p. 50°-52° C. Recrystallization from ether-hexane (1:1) gives white crystals, m.p. 53°-55° C.
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